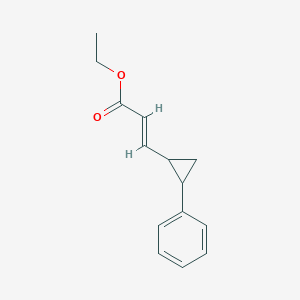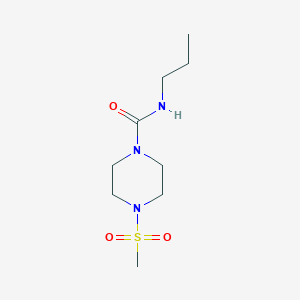![molecular formula C12H22N2O3 B5368917 N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide, commonly known as ACHMA, is a novel compound that has attracted considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. ACHMA is a cyclic peptide derivative that exhibits potent biological activity and has been shown to possess a wide range of pharmacological properties.
作用機序
The mechanism of action of ACHMA is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in various metabolic pathways. ACHMA has been shown to inhibit the activity of bacterial and fungal peptidoglycan biosynthesis enzymes, as well as viral proteases. ACHMA has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
ACHMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit bacterial and fungal growth, reduce inflammation, modulate the immune response, and induce apoptosis in cancer cells. ACHMA has also been shown to possess antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of ACHMA is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. ACHMA also exhibits low toxicity and is well tolerated in animal models. However, one of the limitations of ACHMA is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of ACHMA is complex and requires multiple steps, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of ACHMA. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the investigation of the mechanism of action of ACHMA, which could provide insights into its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of ACHMA in animal models and humans. Finally, the development of new formulations and delivery methods could improve the solubility and bioavailability of ACHMA for clinical use.
合成法
The synthesis of ACHMA involves a multistep process that starts with the protection of the amino group of N-methyl-D-alanine. The protected amino acid is then coupled with the cyclobutylmethyl alcohol to form a dipeptide intermediate. The dipeptide is then acetylated to form ACHMA. The overall yield of the synthesis process is around 20%, and the purity of the final product can be improved through various purification techniques.
科学的研究の応用
ACHMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and viruses. ACHMA has also been shown to possess anticancer activity and has been investigated as a potential chemotherapeutic agent. In addition, ACHMA has been studied for its anti-inflammatory and immunomodulatory properties.
特性
IUPAC Name |
(2R)-2-acetamido-N-[[1-(hydroxymethyl)cyclobutyl]methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(13-10(2)16)11(17)14(3)7-12(8-15)5-4-6-12/h9,15H,4-8H2,1-3H3,(H,13,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUMKKXGEGTRHZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1(CCC1)CO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)CC1(CCC1)CO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5368835.png)
![3-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5368838.png)

![7-(cyclopropylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368845.png)
![(3S*,4R*)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5368859.png)
![3-chloro-4-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5368870.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)
![1-ethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5368888.png)
![ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5368908.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)

